molecular formula C15H11F2N5O B11255421 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B11255421
M. Wt: 315.28 g/mol
InChI Key: XEEFUZSHYKFKTE-UHFFFAOYSA-N
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Description

N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring substituted with a difluorophenyl group and a benzamide moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.

    Coupling Reaction: The resulting tetrazole derivative is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Material Science: Its unique structure allows it to be used in the development of advanced materials with specific properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit the activity of protein kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

  • N-{[1-(2,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
  • N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperidine

Comparison:

  • Structural Differences: The position of the difluorophenyl group and the nature of the substituent on the tetrazole ring can vary, leading to differences in chemical reactivity and biological activity.
  • Unique Properties: N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C15H11F2N5O

Molecular Weight

315.28 g/mol

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide

InChI

InChI=1S/C15H11F2N5O/c16-12-7-6-11(8-13(12)17)22-14(19-20-21-22)9-18-15(23)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,23)

InChI Key

XEEFUZSHYKFKTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F

Origin of Product

United States

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